molecular formula C6H12O5 B3254238 4-Deoxy-d-glucopyranose CAS No. 23397-23-1

4-Deoxy-d-glucopyranose

Cat. No.: B3254238
CAS No.: 23397-23-1
M. Wt: 164.16 g/mol
InChI Key: HDEMQQHXNOJATE-NSHGFSBMSA-N
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Description

4-Deoxy-d-glucopyranose is a derivative of glucose, a fundamental monosaccharide. It is characterized by the absence of a hydroxyl group at the fourth carbon position. This structural modification imparts unique properties to the compound, distinguishing it from its parent molecule, glucose.

Scientific Research Applications

4-Deoxy-d-glucopyranose has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Studied for its role in metabolic pathways and its interaction with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for various industrial chemicals.

Safety and Hazards

4-Deoxy-D-glucopyranose can cause serious eye damage. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Future Directions

Future research directions include the use of 4-Deoxy-D-glucopyranose and its derivatives for tackling COVID-19 by carrying out in-silico docking and molecular simulations . Another direction is the exploration of its potential as an antihyperglycemic agent .

Biochemical Analysis

Biochemical Properties

4-Deoxy-d-glucopyranose, like its parent compound glucose, can interact with various enzymes, proteins, and other biomolecules. The absence of the hydroxyl group at the 4th position can affect these interactions . For instance, it may alter the binding affinity of the molecule to certain enzymes or proteins, potentially inhibiting or enhancing their activity.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and depend on the specific cell type and context. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may interfere with glucose metabolism by competing with glucose for uptake and utilization within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and other proteins, potentially inhibiting or activating them .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . For instance, it may initially inhibit certain enzymes, but this effect could diminish over time as the compound is metabolized or degraded .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Lower doses may have minimal effects, while higher doses could lead to significant changes in cellular function or even toxic effects . The specific effects can depend on the animal model and the specific experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For example, it may compete with glucose in glycolytic pathways, potentially affecting the production of ATP and other metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. These include transporters or binding proteins that it interacts with, as well as factors that affect its localization or accumulation . For instance, it may be taken up by cells via glucose transporters, but its distribution within the cell could be affected by its interactions with other molecules .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Deoxy-d-glucopyranose typically involves the selective removal of the hydroxyl group at the fourth carbon position. This can be achieved through various chemical reactions, including reduction and substitution reactions. One common method involves the use of deoxygenating agents under controlled conditions to ensure the selective removal of the hydroxyl group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods due to their specificity and efficiency. Enzymes such as dehydratases and reductases are used to catalyze the selective removal of the hydroxyl group. These enzymatic processes are typically carried out in bioreactors under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Deoxy-d-glucopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl group at other positions can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    D-Glucopyranose: The parent molecule with a hydroxyl group at the fourth carbon position.

    2-Deoxy-d-glucopyranose: Lacks a hydroxyl group at the second carbon position.

    3-Deoxy-d-glucopyranose: Lacks a hydroxyl group at the third carbon position.

Uniqueness

4-Deoxy-d-glucopyranose is unique due to the specific absence of the hydroxyl group at the fourth carbon position, which imparts distinct chemical and biological properties. This structural difference affects its reactivity, binding affinity, and overall functionality, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4-,5+,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEMQQHXNOJATE-NSHGFSBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C(C1O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC([C@@H]([C@H]1O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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